4,7-Dichloroindole
Overview
Description
4,7-Dichloroindole is an organic compound with the molecular formula C8H5Cl2N. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of chlorine atoms at the 4 and 7 positions of the indole ring makes this compound unique and of significant interest in various fields of scientific research .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 4,7-Dichloroindole.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature
The potential of this compound, given the known biological activities of indole derivatives, makes it a promising candidate for future studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroindole typically involves the chlorination of indole derivatives. One common method includes the reaction of indole with chlorine gas in the presence of a catalyst. Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. This includes the initial formation of a suitable indole precursor, followed by selective chlorination at the 4 and 7 positions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various indole derivatives, indoline compounds, and substituted indoles, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4,7-Dichloroindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5,6-Dichloroindole-3-acetic acid
- 4-Chloroindole-3-acetic acid
- 7,8-Dichloro-1-oxo-β-carboline
Comparison: 4,7-Dichloroindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chlorinated indoles, it exhibits different reactivity and selectivity in chemical reactions. Its applications in drug development and industrial processes also highlight its uniqueness .
Properties
IUPAC Name |
4,7-dichloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCABIEVMZKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541840 | |
Record name | 4,7-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96129-73-6 | |
Record name | 4,7-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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